molecular formula C11H14FNO B1400098 2-(cyclobutylmethoxy)-5-fluoroaniline CAS No. 1092496-48-4

2-(cyclobutylmethoxy)-5-fluoroaniline

Cat. No.: B1400098
CAS No.: 1092496-48-4
M. Wt: 195.23 g/mol
InChI Key: QDVDVFCHGDJEFO-UHFFFAOYSA-N
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Description

2-(cyclobutylmethoxy)-5-fluoroaniline is an organic compound with the molecular formula C11H14FNO. This compound is characterized by the presence of a cyclobutylmethoxy group and a fluorine atom attached to an aniline ring. It is a versatile material used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

2-(cyclobutylmethoxy)-5-fluoroaniline is utilized in a wide range of scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme interactions and protein binding.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

Target of Action

It is suggested that the compound could play a role in drug development, particularly in the development of targeted therapies for cancer.

Mode of Action

The specific mode of action of 2-Cyclobutylmethoxy-5-fluoroaniline is currently unknown due to the lack of detailed studies

Biochemical Pathways

Given its potential role in cancer therapy, it may influence pathways related to cell proliferation and apoptosis

Result of Action

Given its potential role in cancer therapy, it may induce cell death (apoptosis) in cancer cells or inhibit their proliferation.

Biochemical Analysis

Biochemical Properties

2-Cyclobutylmethoxy-5-fluoroaniline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been identified to interact with thymidylate kinase, isoprenoid biosynthesis enzymes, acyl-transferase, and DNA metabolism enzymes

Cellular Effects

2-Cyclobutylmethoxy-5-fluoroaniline influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to impact DNA metabolism and cell wall metabolites . These effects are essential for understanding its potential therapeutic applications and its role in cellular processes.

Molecular Mechanism

The molecular mechanism of 2-Cyclobutylmethoxy-5-fluoroaniline involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been shown to inhibit thymidylate kinase and acyl-transferase, which are critical for DNA synthesis and lipid metabolism, respectively . These interactions highlight its potential as a therapeutic agent in cancer treatment.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Cyclobutylmethoxy-5-fluoroaniline change over time. Studies have shown that it undergoes degradation and exhibits long-term effects on cellular function. For instance, changes in the metabolome were observed over 4 hours, emphasizing the importance of careful controls in these studies . Understanding its stability and degradation is crucial for its application in research and therapy.

Metabolic Pathways

2-Cyclobutylmethoxy-5-fluoroaniline is involved in several metabolic pathways, including thymidylate kinase, isoprenoid biosynthesis, and DNA metabolism . These pathways are crucial for its biochemical activity and potential therapeutic applications. Understanding its role in these pathways can provide insights into its mechanism of action and potential side effects.

Transport and Distribution

The transport and distribution of 2-Cyclobutylmethoxy-5-fluoroaniline within cells and tissues involve various transporters and binding proteins. It has been shown to interact with specific transporters that facilitate its localization and accumulation within cells . These interactions are essential for its effectiveness as a therapeutic agent and its impact on cellular processes.

Subcellular Localization

The subcellular localization of 2-Cyclobutylmethoxy-5-fluoroaniline is crucial for its activity and function. It is directed to specific compartments or organelles within the cell, where it exerts its effects. For instance, it has been predicted to localize in the outer membrane and extracellular regions . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(cyclobutylmethoxy)-5-fluoroaniline typically involves the reaction of 2-fluoroaniline with cyclobutylmethanol under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the alcohol, followed by nucleophilic substitution to attach the cyclobutylmethoxy group to the aniline ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-(cyclobutylmethoxy)-5-fluoroaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amine.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are often employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aniline derivatives .

Comparison with Similar Compounds

    2-Fluoroaniline: A simpler analogue with a fluorine atom attached to the aniline ring.

    4-Fluoroaniline: Another isomer with the fluorine atom in the para position relative to the amino group.

Uniqueness: 2-(cyclobutylmethoxy)-5-fluoroaniline is unique due to the presence of the cyclobutylmethoxy group, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications where specific reactivity or binding characteristics are required .

Properties

IUPAC Name

2-(cyclobutylmethoxy)-5-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO/c12-9-4-5-11(10(13)6-9)14-7-8-2-1-3-8/h4-6,8H,1-3,7,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDVDVFCHGDJEFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)COC2=C(C=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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